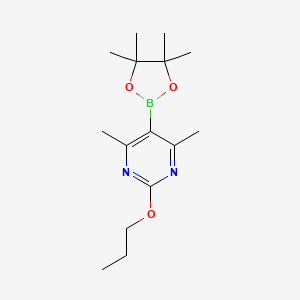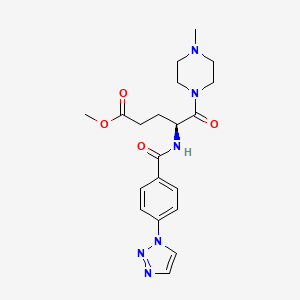
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate is a synthetic organic compound that features a triazole ring, a benzamido group, and a piperazine moiety. Compounds with these functional groups are often explored for their potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Amidation: The triazole-containing intermediate can be reacted with a benzoyl chloride derivative to form the benzamido group.
Piperazine Introduction: The piperazine moiety can be introduced through nucleophilic substitution reactions.
Esterification: The final step involves esterification to form the methyl ester.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring.
Reduction: Reduction reactions could target the carbonyl group in the ester moiety.
Substitution: Nucleophilic substitution reactions can occur at the benzamido group or the piperazine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may include the use of bases like sodium hydride or potassium carbonate.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Aplicaciones Científicas De Investigación
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate could have several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action would depend on the specific biological target. For example:
Antimicrobial Activity: The compound might inhibit bacterial enzymes or disrupt cell membranes.
Anticancer Activity: It could interfere with cell division or induce apoptosis in cancer cells.
Comparación Con Compuestos Similares
Similar Compounds
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-oxopentanoate: Lacks the piperazine moiety.
Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)pentanoate: Lacks the carbonyl group in the ester moiety.
Uniqueness
The presence of both the triazole ring and the piperazine moiety in Methyl (S)-4-(4-(1H-1,2,3-triazol-1-yl)benzamido)-5-(4-methylpiperazin-1-yl)-5-oxopentanoate makes it unique compared to similar compounds. This combination of functional groups could result in distinct biological activities and chemical reactivity.
Propiedades
Fórmula molecular |
C20H26N6O4 |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
methyl (4S)-5-(4-methylpiperazin-1-yl)-5-oxo-4-[[4-(triazol-1-yl)benzoyl]amino]pentanoate |
InChI |
InChI=1S/C20H26N6O4/c1-24-11-13-25(14-12-24)20(29)17(7-8-18(27)30-2)22-19(28)15-3-5-16(6-4-15)26-10-9-21-23-26/h3-6,9-10,17H,7-8,11-14H2,1-2H3,(H,22,28)/t17-/m0/s1 |
Clave InChI |
XZXNFYLOVJBFOX-KRWDZBQOSA-N |
SMILES isomérico |
CN1CCN(CC1)C(=O)[C@H](CCC(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
SMILES canónico |
CN1CCN(CC1)C(=O)C(CCC(=O)OC)NC(=O)C2=CC=C(C=C2)N3C=CN=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


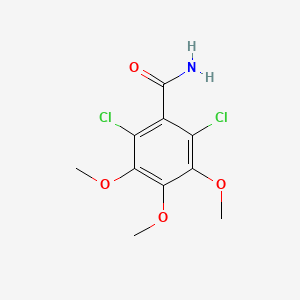
![6-Bromo-3-methylbenzo[d]isothiazole 1,1-dioxide](/img/structure/B15282249.png)
![Methyl 2-[3-(formylamino)-3-methyl-2-oxopentyl]benzoate](/img/structure/B15282264.png)
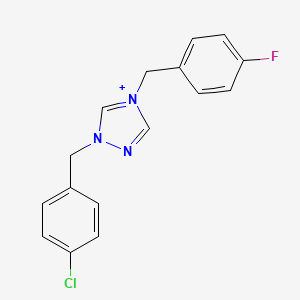
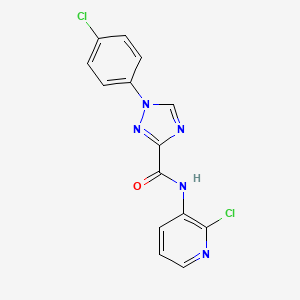
![2-{[(6-Butoxy-2-naphthyl)sulfonyl]amino}benzamide](/img/structure/B15282277.png)
![1-[(4-Methoxy-2,3,5-trimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B15282279.png)

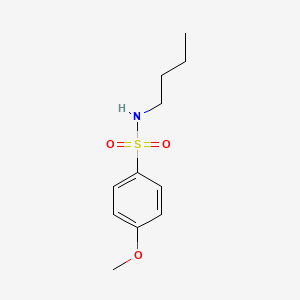

![9-Benzyl 6-ethyl 3,10-dimethyl-4-oxo-8-oxa-5,6,9-triazatricyclo[5.2.2.0~2,5~]undec-10-ene-6,9-dicarboxylate](/img/structure/B15282309.png)
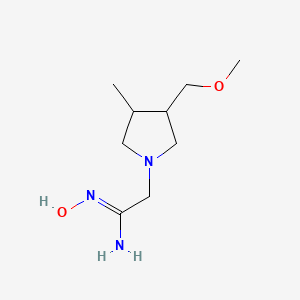
![3-[6-(2-Methoxybenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]-2-methylimidazo[1,2-a]pyridine](/img/structure/B15282329.png)
